molecular formula C14H22N2O B13208734 Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine

Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine

Cat. No.: B13208734
M. Wt: 234.34 g/mol
InChI Key: IAGHOEJFPKEIBJ-UHFFFAOYSA-N
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Description

Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound features a benzyl group attached to a pyrrolidine ring, which is substituted with a methoxy and a methyl group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the alkylation of benzylamine with 4-methoxy-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially with hydrogenated functional groups.

    Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxy and methyl groups on the pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is unique due to the combination of its benzyl group and the substituted pyrrolidine ring This unique structure allows for specific interactions with biological targets and provides versatility in synthetic applications

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H22N2O/c1-14(8-13(17-2)10-16-14)11-15-9-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3

InChI Key

IAGHOEJFPKEIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)OC)CNCC2=CC=CC=C2

Origin of Product

United States

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